molecular formula C12H17Cl3N2O B195743 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride CAS No. 37148-49-5

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride

Cat. No.: B195743
CAS No.: 37148-49-5
M. Wt: 311.6 g/mol
InChI Key: VCMBTLCRANMPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride (CAS: 37845-71-9) is a hydrochloride salt with the molecular formula C₁₂H₁₇Cl₃N₂O and a molecular weight of 311.64 g/mol . Its IUPAC name is this compound, and it is structurally characterized by a 4-amino-3,5-dichlorophenyl group linked to a tert-butylamino-substituted ethanone backbone . The compound is a microcrystalline powder, soluble in polar solvents like water and methanol but insoluble in nonpolar solvents such as benzene .

Pharmaceutical Role
This compound is primarily recognized as Clenbuterol Hydrochloride Impurity B, an intermediate or byproduct in the synthesis of clenbuterol, a β₂-adrenergic agonist used for bronchodilation . It is classified as a pharmaceutical impurity under regulatory guidelines, necessitating strict quality control in drug manufacturing .

Properties

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,16H,6,15H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMBTLCRANMPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)C1=CC(=C(C(=C1)Cl)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190630
Record name EINECS 253-369-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37148-49-5, 37845-71-9
Record name Ethanone, 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37148-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name EINECS 253-369-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037148495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037845719
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EINECS 253-369-7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80190630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-amino-3,5-dichlorophenyl)-2-[(1,1-dimethylethyl)amino]ethan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.502
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F95XTW5VBQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride typically involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with tert-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The intermediate product is then subjected to further reactions to obtain the final compound in its hydrochloride form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmacological Studies

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride is primarily studied for its pharmacological properties. It is an impurity related to Clenbuterol, a well-known bronchodilator used in treating asthma and other respiratory conditions. The compound's role in enhancing the efficacy of beta-agonists has been explored in various studies.

  • Beta-Adrenergic Activity : Research indicates that this compound exhibits beta-adrenergic receptor activity, which can lead to increased bronchial dilation and improved airflow in patients with obstructive airway diseases .

Environmental Impact Assessments

The environmental risk assessment of pharmaceuticals has gained attention due to the potential ecological effects of active pharmaceutical ingredients (APIs). This compound has been included in studies assessing the fate of pharmaceuticals in wastewater treatment processes.

  • Persistence in Aquatic Systems : Studies have shown that this compound can persist in aquatic environments, raising concerns about bioaccumulation and toxicity to aquatic organisms .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for the detection and quantification of Clenbuterol and its impurities. Its use is crucial for ensuring the quality control of pharmaceutical formulations.

  • Chromatographic Techniques : The compound is employed in high-performance liquid chromatography (HPLC) methods to separate and quantify Clenbuterol from its impurities, aiding in regulatory compliance for pharmaceutical products .

Case Study 1: Pharmacokinetics of Clenbuterol Impurities

A study published in Pharmaceutical Research investigated the pharmacokinetics of various Clenbuterol impurities, including this compound. The results indicated that the impurity could influence the overall pharmacological profile of Clenbuterol when administered .

Case Study 2: Environmental Risk Assessment

In an environmental risk assessment report by ECETOC, researchers evaluated the potential risks posed by ionizable compounds like this compound. The study highlighted its persistence in wastewater treatment systems and the need for improved methodologies to assess its environmental impact .

Mechanism of Action

The mechanism of action of 1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several β-agonist derivatives and impurities. Below is a comparative analysis based on molecular features, pharmacological roles, and regulatory significance.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Role/Function Key Differences
1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride C₁₂H₁₇Cl₃N₂O 311.64 37845-71-9 Impurity B in clenbuterol synthesis Contains ethanone backbone; tertiary butylamine substituent
Clenbuterol Hydrochloride C₁₂H₁₈Cl₂N₂O·HCl 313.65 21898-19-1 Active Pharmaceutical Ingredient (API) Ethanolamine backbone instead of ethanone; bronchodilator activity
Salbutamone Hydrochloride (Impurity J(EP)) C₁₃H₂₀ClN₂O₃·HCl 329.27 41489-89-8 Impurity in salbutamol synthesis Hydroxymethylphenyl group replaces dichlorophenyl; lower chlorine content
3-Hydroxyacetophenone (Impurity E(EP)) C₈H₈O₂ 136.15 121-71-1 Degradation product in ketone-based APIs Lacks amine substituents; simpler aromatic ketone structure

Key Findings

Structural Differentiation: The target compound’s ethanone backbone and tert-butylamino group distinguish it from clenbuterol, which has an ethanolamine structure critical for β₂-receptor binding . Compared to salbutamol impurities (e.g., Salbutamone Hydrochloride), the 3,5-dichloro substitution on the phenyl ring enhances steric hindrance and alters metabolic stability .

Pharmacological Impact: Unlike clenbuterol, the ethanone derivative lacks bronchodilator activity due to the absence of a hydroxyl group necessary for receptor interaction . Impurities like 3-hydroxyacetophenone exhibit minimal biological activity, emphasizing the importance of structural complexity in pharmacological efficacy .

Regulatory Significance: The compound is classified as a genotoxic impurity in clenbuterol synthesis, requiring quantification below 0.1% in final drug formulations . In contrast, salbutamol impurities (e.g., Impurity J) are monitored for oxidative degradation pathways rather than genotoxicity .

Table 2: Physicochemical Properties

Property Target Compound Clenbuterol Hydrochloride 3-Hydroxyacetophenone
Solubility in Water High High Moderate
Melting Point 174–175.5°C 174–175.5°C 96–98°C
Chromatographic Retention (HPLC) Longer retention due to Cl substituents Similar retention Shorter retention
References

Biological Activity

1-(4-Amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanone hydrochloride, also known as Clenbuterol-related compound B, is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological effects.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H17Cl2N2O
  • Molecular Weight : 311.635 g/mol
  • CAS Number : 37845-71-9

The compound features a dichlorophenyl moiety substituted with an amino group and a tert-butylamino group attached to an ethanone core. This unique structure contributes to its biological activity.

This compound exhibits its biological effects primarily through interactions with adrenergic receptors. It is known to act as a beta-2 adrenergic agonist, which leads to various physiological responses:

  • Bronchodilation : The compound relaxes bronchial smooth muscles, making it useful in treating respiratory conditions like asthma.
  • Stimulation of Lipolysis : It promotes fat breakdown in adipose tissue, which can aid in weight loss.
  • Increased Heart Rate : As a sympathomimetic agent, it can increase heart rate and cardiac output.

Biological Activity Overview

Activity TypeDescription
Bronchodilator Effects Enhances airflow in obstructive airway diseases by relaxing bronchial muscles.
Weight Loss Agent Promotes lipolysis and thermogenesis, aiding in weight management.
Cardiovascular Effects Increases heart rate and myocardial contractility; potential for misuse in sports.

Case Study 1: Respiratory Effects

A study conducted on patients with asthma demonstrated that administration of this compound resulted in significant improvements in lung function as measured by forced expiratory volume (FEV1). Patients reported reduced wheezing and improved exercise tolerance.

Case Study 2: Weight Management

In a clinical trial involving overweight subjects, the compound was administered alongside a controlled diet. Results indicated a statistically significant reduction in body fat percentage compared to the placebo group, highlighting its efficacy as a weight loss agent.

Case Study 3: Cardiovascular Responses

Research examining the cardiovascular effects noted that while the compound increased heart rate and blood pressure in healthy volunteers, it also raised concerns regarding potential side effects such as tachycardia and palpitations.

Safety and Toxicology

While the compound shows promise in various therapeutic areas, safety profiles must be considered. Reports indicate that excessive use can lead to adverse effects including:

  • Tachycardia
  • Hypertension
  • Tremors
  • Anxiety

Q & A

Q. How does the substitution pattern on the phenyl ring influence pharmacological activity compared to clenbuterol?

  • Methodological Answer : The ethanone group reduces β₂-adrenergic receptor agonism compared to clenbuterol’s ethanol moiety. In vitro assays (e.g., cAMP accumulation in HEK-293 cells transfected with β₂-AR) show lower efficacy (EC₅₀ >10 μM vs. clenbuterol’s 0.1 μM). Molecular docking studies highlight steric hindrance from the ketone group limiting receptor interaction .

Q. What strategies enhance aqueous solubility for in vivo studies?

  • Methodological Answer : Use co-solvents like PEG-400 or cyclodextrin inclusion complexes. Salt formation (e.g., phosphate or citrate) increases water solubility, though the hydrochloride salt (CAS 2096336-00-2) is preferred for stability. Sonication or nanoemulsion formulations can achieve >1 mg/mL solubility .

Q. What in vitro models are appropriate for studying metabolic pathways?

  • Methodological Answer : Human liver microsomes (HLMs) with NADPH cofactor assess Phase I metabolism. LC-MS/MS identifies metabolites like hydroxylated or N-dealkylated products. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymatic involvement .

Q. How are stability studies designed under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies at 0.1 M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1 M NaOH (pH 13) at 40°C. Monitor degradation via HPLC-UV at 24, 48, and 72 hours. The compound is most stable at pH 5–7, with hydrolysis predominant under alkaline conditions .

Q. What impurities are commonly observed, and how are they quantified?

  • Methodological Answer : Key impurities include des-chloro derivatives and tert-butylamine adducts. Use HPLC with a polar-embedded column (e.g., Zorbax SB-Phenyl) and gradient elution (0.1% formic acid in water/acetonitrile). Quantify impurities against reference standards (e.g., EP impurity B) at ≤0.15% .

Q. How do researchers reconcile discrepancies in reported molecular weights or spectral data?

  • Methodological Answer : Discrepancies often arise from hydrate/solvate formation or salt variants. For example, the free base (C₁₂H₁₆Cl₂N₂O) has a molecular weight of 277.19 g/mol, while the hydrochloride salt (C₁₂H₁₇Cl₃N₂O) is 311.6 g/mol . Cross-validate data using orthogonal techniques (e.g., elemental analysis and X-ray crystallography) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.